7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Analgesic activity Hot plate model Thiazolo[4,5-d]pyridazinone

7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-64-0), designated compound 14a, is a fused thiazolo[4,5-d]pyridazin-4(5H)-one heterocycle bearing a pyrrolidin-1-yl substituent at position 2 and a furan-2-yl group at position 7. It belongs to a series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones synthesized and evaluated for in vivo analgesic and anti-inflammatory activities.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
CAS No. 1105192-64-0
Cat. No. B1438851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS1105192-64-0
Molecular FormulaC13H12N4O2S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CO4
InChIInChI=1S/C13H12N4O2S/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18)
InChIKeyIIAVCSMRIFAGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-64-0): Core Structural Identity and Pharmacological Class


7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-64-0), designated compound 14a, is a fused thiazolo[4,5-d]pyridazin-4(5H)-one heterocycle bearing a pyrrolidin-1-yl substituent at position 2 and a furan-2-yl group at position 7 [1]. It belongs to a series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones synthesized and evaluated for in vivo analgesic and anti-inflammatory activities [1]. The compound is commercially available with documented purity specifications ranging from ≥95% to 98% .

Why In-Class [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones Cannot Be Interchanged: The 7-(2-Furyl)-2-pyrrolidin-1-yl Substitution Pattern Drives Distinct Pharmacology


Within the 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinone series, systematic structure–activity relationship (SAR) data demonstrate that even single-atom substitutions at either position 2 or position 7 produce dramatic shifts in both central and peripheral antinociceptive potency [1]. The furan-2-yl/pyrrolidin-1-yl combination (compound 14a) yields a distinct pharmacological profile—moderate central analgesic activity (+49.2% on hot plate) with negligible anti-inflammatory effect—that differs fundamentally from its thiophene analog (14b, +144.2%) and its piperidine analog (15, +12.2%) [1]. These divergent outcomes within a single, internally controlled study preclude generic substitution based solely on core scaffold identity [1].

Quantitative Differentiation Evidence for 7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (14a) Versus Structural Analogs


Central Analgesic Activity on Hot Plate Model: 14a vs. Thiophene Analog 14b (Direct Head-to-Head Comparison)

In the in vivo hot plate test (55 ± 0.2 °C, latency recorded 60 min post-administration), the furan-2-yl-substituted compound 14a produced a +49.2% antinociceptive effect at 25 mg/kg p.o., whereas its direct thiophene analog 14b (replacing the furan oxygen with sulfur) produced a +144.2% effect under identical conditions [1]. This approximately threefold difference in central analgesic potency, measured within the same experimental series using ketorolac as the reference drug, demonstrates that the furan-to-thiophene substitution at position 7 is a critical efficacy determinant [1].

Analgesic activity Hot plate model Thiazolo[4,5-d]pyridazinone

Position-2 Substituent Comparison: Pyrrolidine (14a) vs. Piperidine (15) Drives Differential Analgesic Efficacy

Comparing compounds that share the identical 7-(2-furyl) substituent but differ at position 2, compound 14a (pyrrolidin-1-yl) produced a +49.2% antinociceptive effect on the hot plate model, whereas compound 15 (piperidin-1-yl) produced only +12.2% under the same conditions—a approximately fourfold reduction in central analgesic activity [1]. Compound 15 further exhibited negligible peripheral analgesic activity in the acetic acid writhing test (+2.0%) and minimal anti-inflammatory effect in the carrageenan paw edema model (+0.9%), establishing that the pyrrolidine ring at position 2 is essential for preserving any meaningful analgesic activity within the 7-(2-furyl) sub-series [1].

Analgesic SAR Pyrrolidine vs. piperidine Visceral pain

Synthetic Versatility as a 5-N-Alkylation Scaffold: 14a Serves as a Validated Intermediate for Derivative Generation

The 2019 follow-up study by Demchenko et al. specifically employed 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (14a) as the starting material for alkylation with N-substituted chloroacetamides at the 5-position, generating a series of new [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones [1]. This demonstrates that 14a possesses a reactive N-H moiety at position 5 amenable to further functionalization. The resulting 5-N-substituted derivatives, particularly those bearing electron-donating substituents at the 4- and 2,4-positions of the aryl fragment on the amide nitrogen, exhibited enhanced analgesic activity relative to the parent scaffold [1].

Synthetic intermediate 5-N-alkylation Derivative libraries

Anti-Inflammatory Activity Profile: 14a in Context of the Series—Low Efficacy Confirmed Across Multiple Analogs

The 2016 study explicitly concluded that anti-inflammatory activity of the studied compounds was low and inferior to ketorolac [1]. Within the series, compound 14a (furyl/pyrrolidine) did not register significant antiexudative activity on the carrageenan paw edema model at 25 mg/kg p.o. In contrast, compounds 10a (phenyl/pyrrolidine) and 16a (thienyl/morpholine) showed measurable antiexudative effects of −30.97% and −34.8%, respectively, suggesting that the 7-furyl substitution pattern may preferentially direct pharmacological activity toward centrally mediated analgesia rather than peripheral anti-inflammatory mechanisms [1]. This divergence is further supported by the observation that compound 16a combined both antinociceptive and antiexudative activity, making it a potential NSAID lead, whereas 14a appears to be a more selective analgesic scaffold [1].

Anti-inflammatory activity Carrageenan edema COX-independent analgesia

Physicochemical Identity and Purity: Reproducible Quality Benchmarks for Procurement Verification

The original synthesis paper reports compound 14a with a yield of 83% and a melting point of 292–293 °C, characterized by 1H-NMR (400 MHz, DMSO-d6) and 13C-NMR (100 MHz, DMSO-d6) [1]. Key 1H-NMR signals include δ 2.04 (m, 4H, pyrrolidine -CH2CH2-), 3.50 (m, 4H, pyrrolidine -CH2NCH2-), 6.70 (m, 1H, furan C4-H), 6.96 (d, 1H, furan C3-H), 7.92 (d, 1H, furan C5-H), and 12.9 (s, 1H, NH) [1]. Commercially, the compound is available at purity levels of min. 95% (CymitQuimica) , NLT 97% (MolCore) , and 98% (Leyan) . These well-defined analytical benchmarks provide procurement teams with verifiable identity and purity criteria that are not uniformly available for all in-class analogs.

Quality control Melting point Purity specification

Validated Application Scenarios for 7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Based on Primary Literature Evidence


Scaffold for Structure–Activity Relationship (SAR) Exploration of 5-N-Substituted Analgesic Derivatives

The 2019 study by Demchenko et al. demonstrated that 14a can be directly alkylated at the N-5 position with N-substituted chloroacetamides to generate derivative libraries with modulated analgesic activity [1]. Electron-donating substituents at the 4- and 2,4-positions of the aryl fragment on the amide nitrogen enhanced the analgesic effect of the resulting 5-N-substituted derivatives [1]. Medicinal chemistry teams seeking a validated, tractable scaffold for systematic SAR campaigns—particularly those targeting centrally mediated analgesia—can rely on 14a as a starting point with an established derivatization protocol and known baseline activity (+49.2% on hot plate) [2].

Reference Compound for Differentiating Central vs. Peripheral Analgesic Mechanisms in the Thiazolo[4,5-d]pyridazinone Series

Compound 14a occupies a distinct pharmacological niche within the series: it produces moderate central analgesia (+49.2% on hot plate) with negligible anti-inflammatory activity, contrasting sharply with the potent, multi-mechanism profile of 14b (+144.2% hot plate) and the balanced antinociceptive/antiexudative profile of 16a [1]. This makes 14a a valuable reference compound for mechanistic studies aimed at dissociating supraspinal analgesic pathways from peripheral inflammatory pain pathways, particularly when used in comparative panels alongside 14b, 15, and 16a [1].

Quality Control Reference Standard for [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-one Procurement and Analytical Method Development

With a published melting point (292–293 °C), complete 1H-NMR and 13C-NMR spectral assignments, and multi-vendor commercial availability at defined purity grades (95%–98%), 14a is well-suited as a procurement reference standard for analytical method development and incoming quality control verification [1][2]. The combination of peer-reviewed spectroscopic characterization and competitive commercial sourcing reduces identity verification ambiguity compared to less thoroughly characterized in-class analogs [1].

Tool Compound for Investigating Non-NSAID Analgesic Mechanisms with Reduced Anti-Inflammatory Confounding

The explicit finding that anti-inflammatory activity across the entire [1,3]thiazolo[4,5-d]pyridazinone series was low and inferior to ketorolac, combined with 14a's specific profile of moderate central analgesia without measurable antiexudative effect, positions this compound as a potential tool for studying analgesic mechanisms that operate independently of COX-mediated inflammatory pathways [1]. This application is particularly relevant for target identification and validation studies where NSAID-like anti-inflammatory activity would confound mechanistic interpretation [1].

Quote Request

Request a Quote for 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.